molecular formula C22H21N3O4 B171929 2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione CAS No. 102202-87-9

2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione

Cat. No. B171929
CAS RN: 102202-87-9
M. Wt: 391.4 g/mol
InChI Key: UTFSALSHCXWUKG-UHFFFAOYSA-N
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Description

The compound “2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione” is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .


Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . The compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .


Molecular Structure Analysis

In the molecule of the title compound, the phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions and aromatic π-π stacking interactions with a centroid-centroid distance of 3.6189 (7) Å .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of this compound includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Mechanism of Action

While the exact mechanism of action for this specific compound is not explicitly mentioned in the available resources, isoindoline-1,3-dione derivatives are known to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Future Directions

The future directions for this compound could involve further studies to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting another potential area for future research.

properties

IUPAC Name

2-[3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-19-15-7-1-2-8-16(15)20(27)24(19)13-5-11-23-12-6-14-25-21(28)17-9-3-4-10-18(17)22(25)29/h1-4,7-10,23H,5-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSALSHCXWUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Azanediylbis(propane-3,1-diyl))bis(isoindoline-1,3-dione)

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